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Introduction

The 2-hydroxyacyl-CoA lyase 1 (HACL1) is a key peroxisomal enzyme that plays a crucial role
in the alpha-oxidation of fatty acids.[1][2] Specifically, it is involved in the degradation of 3-
methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain
fatty acids.[2][3] HACLL1 catalyzes the thiamine pyrophosphate (TPP)-dependent cleavage of a
2-hydroxyacyl-CoA intermediate into an (n-1) aldehyde and formyl-CoA.[1][2] Given its central
role in lipid metabolism, studying the in vivo function of HACL1 is critical for understanding
metabolic disorders.[4]

Generating knockout (KO) mouse models for the Hacll gene provides an invaluable in vivo
system to investigate its physiological and pathophysiological roles. These models are
instrumental for researchers, scientists, and drug development professionals aiming to dissect
the molecular mechanisms of fatty acid oxidation and explore potential therapeutic
interventions for related metabolic diseases.

This document provides detailed protocols for generating Hacll KO mice using two primary
methodologies: CRISPR-Cas9 mediated genome editing and Embryonic Stem (ES) cell-based
gene targeting.
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Methodological Comparison

Two principal strategies are employed for generating knockout mice: CRISPR-Cas9 and

traditional ES cell-based gene targeting. The choice of method depends on factors such as

desired precision, complexity of the genetic modification, timeline, and budget.

Feature

CRISPR-Cas9 Gene
Editing

ES Cell-Based Gene
Targeting

Turnaround Time

5-7 months

10-14 months (6-8 with

enhanced methods)[5]

Approach

Direct injection of Cas9/sgRNA
into zygotes[6][7]

Homologous recombination in
ES cells, followed by
blastocyst injection[5][8]

Off-Target Risk

Moderate[5]

None[5]

Screening Method

PCR + Sequencing[5]

PCR + Southern Blot[5]

Standard knockouts, point

Conditional knockouts, large-

Ideal For mutations, small fragment knock-ins, complex
insertions/deletions[7] edits[5]
) ) Lower efficiency, lengthy
o High, can generate founders in )
Efficiency process to create chimeras|[9]

a few weeks[9]

[10]

Experimental Workflow for HACL1 Knockout Mouse

Generation

The overall workflow for generating a Hacl1l knockout mouse involves several key stages, from

initial design to the establishment of a homozygous knockout line. The two main paths,

CRISPR-Cas9 and ES Cell Targeting, converge at the point of generating founder or chimeric

mice, which are then bred to establish the knockout line.
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Strategy Selection
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Caption: Workflow for generating HACL1 knockout mice.
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Detailed Experimental Protocols
Protocol 1: HACL1 Knockout via CRISPR-Cas9

This protocol outlines the generation of Hacll knockout mice by microinjecting CRISPR-Cas9
reagents directly into mouse zygotes.[6] This method relies on the non-homologous end joining
(NHEJ) repair pathway, which introduces insertions or deletions (indels) that disrupt the gene's
reading frame.[7]

Materials:

Superovulated female mice (e.g., C57BL/6J strain) and stud males[11]
» Fertilized zygotes[11]

e SpCas9 protein (or Cas9 mRNA)[6][11]

e Synthesized, purified sgRNAs targeting a critical exon of Hacl1[9][11]
e Microinjection microscope and manipulators[11]

« Injection buffer (e.g., TE buffer, pH 7.5)[11]

M2 medium and KSOM culture medium

Methodology:
» sgRNA Design and Synthesis:

o Design 2-3 sgRNAs targeting an early, critical exon of the mouse Hacll gene. Use online
tools (e.g., CHOPCHOP, E-CRISP) to minimize off-target activity.[9]

o Synthesize and purify the sgRNAs. High-purity synthetic guides are recommended.[11]
o Preparation of Microinjection Mix:

o On ice, prepare the ribonucleoprotein (RNP) injection mix. A typical final concentration is
100 ng/pL of Cas9 protein and 50 ng/pL of sgRNA in injection buffer.[11]
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o Ensure the mix is free of particulate matter and RNase contamination.[6]

o Centrifuge briefly before use.[11]

e Zygote Harvesting and Microinjection:

o Mate superovulated female mice with stud males. Harvest fertilized zygotes from the
oviducts of plugged females the following morning.[11]

o Transfer zygotes to a drop of M2 medium on a depression slide.[11]
o Use a holding pipette to secure a zygote. Load the RNP mix into an injection pipette.

o Carefully insert the pipette into the cytoplasm of the zygote and inject a small volume until
the zygote swells slightly.[11]

o Embryo Culture and Transfer:

o After injection, transfer the surviving zygotes into fresh KSOM culture medium and
incubate at 37°C.[9][11]

o The following day, transfer viable 2-cell stage embryos into the oviducts of
pseudopregnant surrogate mothers.[9]

e Generation and Screening of Founder Mice:
o Pups (FO generation) are typically born 19-21 days after transfer.

o At 2-3 weeks of age, obtain tail biopsies for genomic DNA extraction and genotyping to
identify founder mice carrying the desired mutation.[9]

Protocol 2: HACL1 Knockout via ES Cell Targeting

This traditional method involves creating a targeted mutation in mouse embryonic stem (ES)
cells through homologous recombination.[8] These genetically modified ES cells are then used
to create chimeric mice.[12]

Materials:
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» Mouse ES cells (e.g., from a 129/Sv or C57BL/6 background)

e Hacll gene-targeting vector containing homology arms and a selection cassette (e.g.,
Neomycin resistance)

e ES cell culture reagents and feeder cells (e.g., MEFs)[8]

o Electroporator

o Selection antibiotics (e.g., G418)

e Blastocysts (e.g., from C57BL/6J mice)[12]

» Microinjection equipment

Methodology:

o Construction of Targeting Vector:

o Design and construct a targeting vector with 5" and 3' homology arms flanking a selection
cassette. The arms should correspond to sequences upstream and downstream of a
critical exon of the Hacll gene.

o ES Cell Culture and Electroporation:

o Culture ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts
(MEFs) to maintain pluripotency.[8]

o Linearize the targeting vector and introduce it into the ES cells via electroporation.[12]

e Selection and Screening of Targeted Clones:

o Plate the electroporated cells and apply drug selection (e.g., G418). Resistant colonies will
grow over 7-10 days.

o Pick individual clones, expand them, and harvest genomic DNA.
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o Screen for correctly targeted clones using PCR and confirm with Southern blot analysis.
[10]

» Blastocyst Injection:

o Expand a correctly targeted ES cell clone.

o Inject 10-15 of these ES cells into the blastocoel cavity of 3.5-day-old blastocysts.[12][13]
o Generation of Chimeric Mice:

o Transfer the injected blastocysts into the uteri of pseudopregnant surrogate mothers.[12]

o The resulting multicolored offspring are chimeras, indicating contribution from both the
host blastocyst and the injected ES cells.[10]

e Germline Transmission:
o Breed the male chimeric mice with wild-type females (e.g., C57BL/6J).

o Genotype the offspring to identify those that have inherited the targeted Hacll1 allele from
the ES cells, confirming germline transmission.[8][12] These heterozygous (F1) mice can
then be intercrossed to produce homozygous knockouts (F2).

Protocol 3: Genotyping of HACL1 Knockout Mice

Accurate genotyping is essential to identify mice carrying the desired genetic modification. This
protocol describes a standard method using PCR on genomic DNA extracted from tail biopsies.

Materials:

Mouse tail snips (~2 mm)[14]

DNA extraction reagents (e.g., Alkaline Lysis Reagent or a commercial kit)[14]

PCR primers designed to flank the targeted region of Hacll

Taq DNA polymerase and PCR buffer[14]
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e Thermocycler

o Agarose gel electrophoresis equipment

Methodology:

o Genomic DNA Extraction (Alkaline Lysis Method):

[e]

Place a 2 mm tail snip into a 1.5 mL tube.[14]

o

Add 75 pL of 25 mM NaOH /0.2 mM EDTA.[14]

[¢]

Incubate at 95-98°C for 1 hour.[14][15]

[¢]

Cool to 15°C, then add 75 pL of 40 mM Tris-HCI (pH 5.5) to neutralize the solution.[14][15]

[e]

Centrifuge at 4000 rpm for 3 minutes to pellet debris.[14][15]

o

The supernatant contains the genomic DNA. Use 1-2 pL per PCR reaction.[14]

o PCR Amplification:

o Design a three-primer PCR assay: a forward primer upstream of the targeted region, a
reverse primer downstream of the targeted region, and a second reverse primer within the
deleted sequence (for wild-type) or within the selection cassette (for ES cell knockouts).

o Prepare a PCR master mix containing buffer, MgClz, dNTPs, primers, and Taq
polymerase.[14]

o Add 1-2 pL of genomic DNA to the master mix.

o Run the appropriate PCR program (example below):[11]

= |nitial Denaturation: 95°C for 3 min

» 35 Cycles:

= Denaturation: 95°C for 30 sec
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= Annealing: 60°C for 30 sec

» Extension: 72°C for 30-60 sec
» Final Extension: 72°C for 5 min
e Analysis:
o Run the PCR products on a 2-3% agarose gel.[11]

o The band sizes will differentiate between wild-type (+/+), heterozygous (+/-), and
homozygous knockout (-/-) genotypes.

HACL1 Signaling and Metabolic Pathway

HACLL1 is a central enzyme in the peroxisomal a-oxidation pathway, which is required for the
metabolism of phytanic acid. In the absence of HACL1, this pathway is blocked, leading to the
accumulation of upstream metabolites. This can trigger compensatory mechanisms, such as
the upregulation of w-oxidation pathways, which are regulated by PPARa signaling.[16][17][18]
[19]
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Caption: Metabolic consequences of HACL1 deficiency.

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b12385325/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-generating-hacl1-knockout-mouse-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385325?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Phenotypic Characterization of HACL1 KO Mice

Studies on Hacll deficient mice have revealed important insights into the enzyme's function.

e Normal Conditions: Under a standard diet, Hacl1l knockout mice do not display a severe or
particular phenotype.[18][20][21]

o Phytol-Rich Diet: When challenged with a diet containing phytol (a precursor to phytanic
acid), the knockout mice exhibit a distinct metabolic phenotype:

o Biochemical Changes: Significant accumulation of phytanic acid and 2-hydroxyphytanic
acid in the liver and serum.[16][18] There is also a notable decrease in heptadecanoic acid
in the liver.[16][22]

o Physiological Changes: Mice display significant weight loss, an absence of abdominal
white adipose tissue, an enlarged and mottled liver, and reduced levels of hepatic
glycogen and triglycerides.[17][18][20]

o Gene Expression: The liver proteome shows a significant increase in proteins involved in
PPARa signaling, peroxisome proliferation, and w-oxidation (specifically Cyp4al0 and
Cyp4al4).[16][19][21] This indicates the activation of a compensatory metabolic pathway.
[19]

o Neurological System: The central nervous system of phytol-treated Hacll deficient mice
does not appear to be significantly affected, suggesting the presence of a backup system or
an alternate lyase in certain tissues.[18]

Summary of Key Phenotypic Data in HACL1 KO Mice
(Phytol Diet)
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Observation in HACL1 KO .
Parameter Mi Reference Tissues
ice

Body Weight Significant decrease Whole Body

] ] Absence of abdominal white
Adipose Tissue ] ) Abdomen
adipose tissue

_ Enlarged, mottled, reduced )
Liver ] ] Liver
glycogen and triglycerides

Phytanic Acid Accumulation Liver, Serum
2-Hydroxyphytanic Acid Accumulation Liver
Heptadecanoic Acid Significant decrease Liver

] ] Upregulation of Cyp4al0, )
Protein Expression Liver
Cyp4ald

This data highlights that while HACL1 is not essential for survival under normal dietary
conditions, its absence leads to a significant metabolic disruption when the a-oxidation pathway
is challenged.[18] These Hacll knockout models are therefore crucial for studying disorders of
fatty acid metabolism like Refsum disease.[18][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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